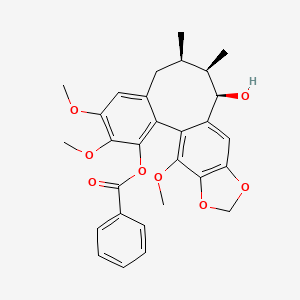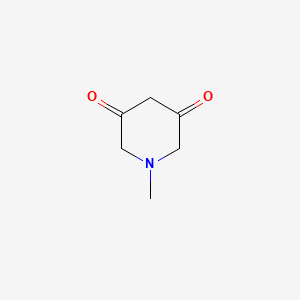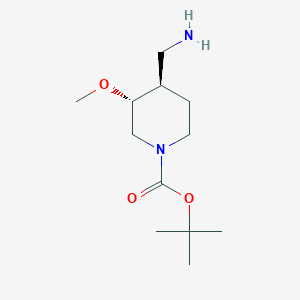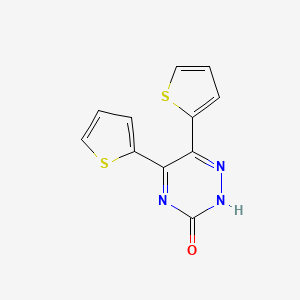![molecular formula C12H20O6 B13067459 (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)
(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen atoms, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and purification steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new structures with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学研究应用
(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism by which (1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol: shares similarities with other tricyclic compounds that contain multiple oxygen atoms and exhibit similar reactivity.
Tetraoxatricyclo[7.3.0.03,7]dodecane derivatives: These compounds have comparable structures and chemical properties, making them useful for comparative studies.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple oxygen atoms within its tricyclic framework. This unique structure imparts distinct chemical and physical properties, setting it apart from other similar compounds.
属性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3/t5?,6?,7-,8-,9-,10+/m1/s1 |
InChI 键 |
LDPFQVWIUACVFE-IJABSKIDSA-N |
手性 SMILES |
CC1(O[C@@H]2[C@H](O1)C([C@@H]3[C@@H](C2O)OC(O3)(C)C)O)C |
规范 SMILES |
CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


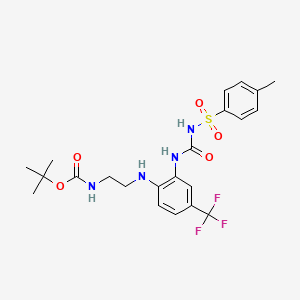
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
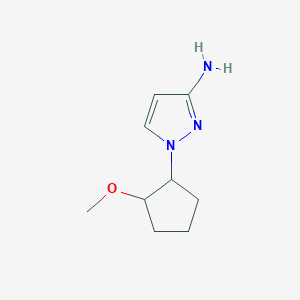
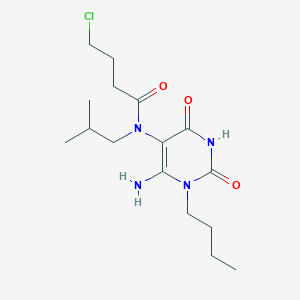
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)
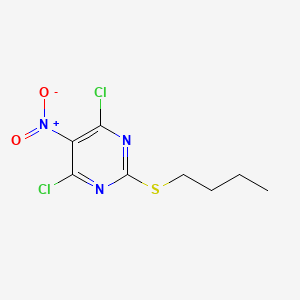
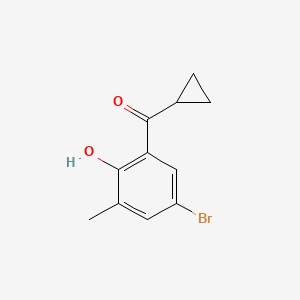
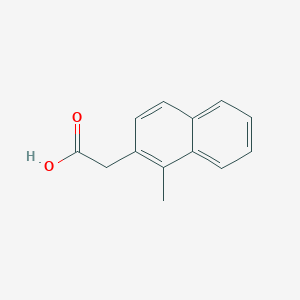
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
